N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide
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Description
N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.12013238 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, which can lead to the death of these bacteria .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway in Mycobacterium tuberculosis . By inhibiting Cyt-bd, the compound disrupts the electron transport chain, leading to a decrease in ATP production . This can result in energy depletion in the bacteria, affecting their survival and proliferation .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it may have suitable absorption, distribution, metabolism, and excretion (adme) properties for reaching its target in the bacteria .
Result of Action
The compound’s action results in ATP depletion in Mycobacterium tuberculosis . This can lead to energy starvation in the bacteria, affecting their ability to survive and proliferate .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s potency
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-methyl-N-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanecarboxamide are not fully explored yet. Thienopyrimidines, the class of compounds it belongs to, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Related thienopyrimidines have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thienopyrimidines are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-methyl-N-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-18(15(20)11-2-3-11)6-10-7-19(8-10)14-13-12(4-5-21-13)16-9-17-14/h4-5,9-11H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYZVFLYIABCKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2SC=C3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.